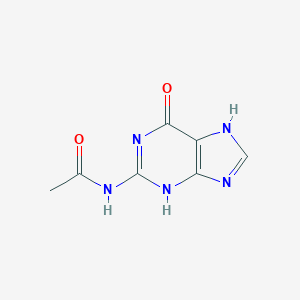

N2-Acetylguanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(6-oxo-1,7-dihydropurin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSMRDDXWJSGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173757 | |

| Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-37-9 | |

| Record name | N2-Acetylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19962-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N2-Acetylguanine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Acetylguanine is a chemically modified purine (B94841) derivative of significant interest in both pharmaceutical manufacturing and molecular biology. Primarily recognized as a key intermediate and a process impurity in the synthesis of the antiviral drug acyclovir, recent studies have also highlighted its potential as a modulator of bacterial riboswitches, suggesting a possible role in the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into its known biological interactions, particularly with the guanine (B1146940) riboswitch, offering a comprehensive resource for researchers in drug development and chemical biology.

Chemical Structure and Identification

This compound is a derivative of guanine where an acetyl group is attached to the exocyclic amine at the N2 position. This modification alters the electronic properties and hydrogen bonding capabilities of the guanine base.

| Identifier | Value | Reference |

| IUPAC Name | N-(6-oxo-1,7-dihydropurin-2-yl)acetamide | [1] |

| CAS Number | 19962-37-9 | [1] |

| Molecular Formula | C₇H₇N₅O₂ | [2] |

| Molecular Weight | 193.16 g/mol | [3] |

| SMILES | CC(=O)NC1=NC2=C(C(=O)N1)NC=N2 | [1] |

| InChI | InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) | [1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Appearance | White to beige powder/solid | [4] |

| Melting Point | 260 °C | [2] |

| Boiling Point | 329.37 °C (rough estimate) | [2] |

| Solubility | Practically insoluble in water; Slightly soluble in DMSO | [2] |

| pKa (predicted) | 9.06 ± 0.20 | [2] |

| Storage | Store at -20°C in a dry, sealed container | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and quality control of this compound.

-

¹H NMR (DMSO-d₆):

-

δ 13.14 (broad peak, 1H)

-

δ 12.14 (broad peak, 1H)

-

δ 11.67 (broad peak, 1H)

-

δ 8.10 (broad peak, 1H)

-

δ 2.28 (single peak, 3H)[2]

-

-

LCMS: The compound is amenable to analysis by Liquid Chromatography-Mass Spectrometry, which confirms its molecular weight and purity. Purity levels of up to 99.69% have been reported using this method.[4]

-

Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups, such as the carbonyl and amine groups, and are used as a quality control measure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective hydrolysis of N2,9-diacetylguanine.

Protocol: Synthesis from Guanine via Diacetylation and Selective Hydrolysis

-

Diacetylation of Guanine:

-

Suspend guanine in a mixture of acetic anhydride (B1165640) and acetic acid.

-

Heat the mixture to reflux. The reaction progress can be monitored until the mixture becomes an almost clear solution.

-

Remove the excess acetic anhydride and acetic acid by distillation.

-

Cool the residue to precipitate N2,9-diacetylguanine.

-

-

Selective Hydrolysis to this compound:

-

To the crude reaction mixture containing N2,9-diacetylguanine, add water.

-

Heat the suspension to approximately 60°C.

-

Stir the mixture at room temperature overnight. This allows for the selective hydrolysis of the more labile acetyl group at the N9 position.

-

The resulting precipitate, this compound, is collected by filtration.

-

The product is washed with water and then with ethanol (B145695) or methanol (B129727) to remove impurities.

-

Dry the final product under vacuum. A yield of 94.4% has been reported for this hydrolysis step.

-

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Protocol: Purity Assessment by Titration

Purity can be determined by titration with perchloric acid (HClO₄), with acceptance criteria typically set at ≥98.5%.

Protocol: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not detailed in the provided results, a method for the closely related N2,9-diacetylguanine can be adapted.

-

Column: Reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.

-

Detection: UV detection at an appropriate wavelength.

This method is suitable for assessing purity and for the isolation of impurities in preparative separations.

Biological Role and Signaling Pathways

Role as a Pharmaceutical Intermediate and Impurity

This compound is widely recognized as an impurity formed during the industrial synthesis of the antiviral drug acyclovir.[5][6] Its presence and concentration are critical quality attributes that need to be monitored and controlled in the final drug product. It also serves as a protected form of guanine used in the synthesis of various acyclic nucleoside analogues.[7]

Interaction with the Guanine Riboswitch

Recent research has unveiled a significant biological activity for this compound. It has been shown to bind with high affinity to the guanine-guanine riboswitch (GR), a structured non-coding RNA element found in bacteria that regulates gene expression in response to guanine levels.[8][9]

-

Binding Affinity: this compound binds to the Bacillus subtilis guanine riboswitch with a dissociation constant (Kd) of approximately 300 nM.[8][9]

-

Mechanism of Action: The binding of this compound to the riboswitch modulates transcriptional termination, a key mechanism of gene regulation in bacteria.[8][9] Interestingly, structural studies have shown that the N2-acetyl group disrupts a key Watson-Crick pairing interaction between the ligand and the RNA, suggesting a different binding mode compared to the native ligand, guanine.[9]

-

Therapeutic Potential: This interaction opens up a new avenue for the development of antimicrobial agents that target purine riboswitches. By mimicking the natural ligand, this compound and similar derivatives could potentially disrupt essential metabolic pathways in pathogenic bacteria.[8][9]

Caption: Logical flow of this compound's effect on bacterial gene expression.

Conclusion

This compound is a molecule with a dual identity. On one hand, it is a critical compound to monitor and control in the synthesis of acyclovir. On the other, its ability to interact with bacterial guanine riboswitches presents an exciting opportunity for the development of novel antibiotics. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance. This information serves as a valuable resource for professionals engaged in pharmaceutical development, quality control, and antimicrobial research.

References

- 1. veeprho.com [veeprho.com]

- 2. N-2-Acetylguanine | 19962-37-9 [chemicalbook.com]

- 3. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-2-Acetylguanine, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. veeprho.com [veeprho.com]

- 6. scbt.com [scbt.com]

- 7. N2,9-Diacetylguanine | 3056-33-5 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch [mdpi.com]

Synthesis and Characterization of N2-Acetylguanine: A Technical Guide

This in-depth guide provides a comprehensive overview of the synthesis and characterization of N2-Acetylguanine, a key intermediate in the synthesis of antiviral drugs and a valuable research tool in drug discovery.[1] Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data in a structured format, and visualizes critical workflows.

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the acetylation of guanine (B1146940). The choice of method can influence reaction time, yield, and purity.

Conventional Synthesis via Acetic Anhydride (B1165640)

A common and effective method for the synthesis of this compound involves the reaction of guanine with acetic anhydride. The reaction can be performed using different solvents and work-up procedures to yield either this compound or N2,9-diacetylguanine.

Experimental Protocol:

A widely cited protocol for selective N2-acetylation is as follows:

-

A mixture of guanine, acetic anhydride, and acetic acid is heated to reflux.

-

Phosphoric acid is added to the mixture, and reflux is continued for approximately 15 hours.

-

After the reaction, water is added to the mixture at 60°C.

-

The solution is then stirred at room temperature overnight, leading to the precipitation of this compound.

-

The product is collected by filtration, washed, and dried.

This specific workup with the addition of water is crucial for the selective formation of this compound, achieving a yield of 94.4%. If the reaction mixture is simply cooled down after reflux, a mixture of mono- and di-acetylguanine is typically produced.

Microwave-Assisted Synthesis

To accelerate the synthesis, microwave irradiation can be employed. This method significantly reduces the reaction time while maintaining a high yield.

Experimental Protocol:

-

Guanine and acetic anhydride are mixed with p-toluenesulfonic acid (p-TsOH) as a catalyst.

-

The reaction mixture is subjected to microwave irradiation at 500 W for 10 minutes.

-

The optimal molar ratio of acetic anhydride to guanine to p-TsOH is 15:1:0.1.

-

Following the reaction, the product is isolated and purified.

This microwave-assisted approach can achieve a yield of up to 91.5% for the diacetylated product, which can then be selectively deacylated to this compound.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H7N5O2 | [2] |

| Molecular Weight | 193.16 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Exact Mass | 193.05997448 Da | [3] |

| Purity (by LCMS) | 99.69% | [2] |

| Purity (by Titration) | ≥98.5% (with HClO4) |

Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts provide information about the different proton environments in the molecule.

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent, typically dimethyl sulfoxide-d6 (DMSO-d6), and the spectrum is recorded on an NMR spectrometer.

¹H NMR Data (DMSO-d6):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 13.14 | Broad Peak | N-H |

| 12.14 | Broad Peak | N-H |

| 11.67 | Broad Peak | N-H |

| 8.10 | Broad Peak | C-H (purine ring) |

| 2.28 | Singlet | -CH3 (acetyl) |

FTIR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Experimental Protocol:

An FTIR spectrum can be obtained by preparing a sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretching | Amine/Amide |

| ~2900 | C-H Stretching | Methyl |

| ~1650 | C=O Stretching (Amide I) | Acetyl Group |

| ~1650 | N-H Bending | Amine |

| ~1400 | C-H Bending | Methyl |

Note: These are expected peak positions based on the functional groups present in this compound.[4]

UV-Visible spectroscopy can be used to study the electronic transitions within the purine (B94841) ring system of this compound. The wavelength of maximum absorption (λmax) is a characteristic property.

Experimental Protocol:

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or water), and the absorbance is measured over the UV-Vis range.

Chromatographic and Mass Spectrometric Analysis

HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction.

Experimental Protocol:

A reverse-phase HPLC method can be employed for the analysis.

-

Column: A Newcrom R1 column is suitable for this separation.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility) is used as the mobile phase.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide both retention time and mass-to-charge ratio information, confirming the identity and purity of the compound.[5]

Experimental Protocol:

-

The sample is introduced into an HPLC system for separation as described above.

-

The eluent from the HPLC column is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI).

-

The mass spectrometer is set to detect the protonated molecule [M+H]⁺ of this compound.

-

For quantitative analysis, tandem mass spectrometry (MS/MS) can be used with multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[6]

Characterization Workflow

Caption: A standard workflow for the characterization of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various antiviral nucleoside analogues, such as acyclovir (B1169) and ganciclovir.[7][8] The acetyl group acts as a protecting group for the N2-amino function of the guanine base during subsequent chemical modifications. Its efficient synthesis and thorough characterization are therefore critical steps in the manufacturing of these important pharmaceuticals. Furthermore, this compound and its derivatives are utilized in medicinal chemistry research to study structure-activity relationships and to develop new therapeutic agents.[1] For instance, this compound has been shown to bind to the guanine riboswitch, highlighting its potential in the development of novel antimicrobial agents.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000812) [hmdb.ca]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 8. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]

N2-Acetylguanine Adducts: A Technical Guide on Their Discovery, History, and Significance

An in-depth exploration for researchers, scientists, and drug development professionals on the formation, detection, and biological implications of N2-acetylguanine DNA adducts.

Introduction

The covalent binding of chemical agents to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis.[1] Among the various types of DNA lesions, adducts formed at the N2 position of guanine (B1146940) (N2-G) are of significant interest due to their association with a wide range of environmental and dietary carcinogens. This technical guide focuses specifically on this compound adducts, which are primarily formed from the metabolic activation of aromatic amines, most notably the experimental carcinogen 2-acetylaminofluorene (B57845) (2-AAF). These bulky lesions distort the DNA helix, interfere with essential cellular processes like transcription and replication, and, if not repaired, can lead to mutations that drive the onset of cancer.[2][3] Understanding the history of their discovery, the evolution of analytical methods for their detection, and the cellular responses they trigger is fundamental for toxicology, cancer research, and the development of chemopreventive strategies.

Discovery and Early History

The journey into understanding this compound adducts began with pioneering studies in chemical carcinogenesis that sought to link carcinogen exposure to macromolecular binding.[4] Early research in the mid-20th century established that carcinogens, or their metabolic products, covalently bind to DNA, RNA, and proteins.[4] The aromatic amine 2-acetylaminofluorene (2-AAF) became a model compound for these investigations.

Initial studies focused on adducts at the C8 position of guanine. However, further research revealed that other nucleophilic sites on DNA bases were also targets. The discovery of adducts at the N2 position of guanine marked a significant advancement. These adducts, such as 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) , were identified as one of the major lesions formed upon exposure to 2-AAF metabolites. Early detection methods relied heavily on the use of radiolabeled carcinogens, allowing researchers to trace the distribution and binding of the compound to DNA through scintillation counting after extensive chromatographic separation.[4] These foundational studies established that the N2 position of guanine is a preferential reaction site for electrophilic metabolites of several classes of carcinogens.[5]

Formation of this compound Adducts

This compound adducts are not formed by direct reaction with the parent compound. Instead, they are the result of a multi-step metabolic activation process that converts a chemically stable molecule into a highly reactive electrophile.

Metabolic Activation of 2-Acetylaminofluorene (2-AAF):

-

N-hydroxylation: The process begins in the liver, where cytochrome P-450 (CYP) enzymes metabolize 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). This is considered the proximate carcinogen.[6]

-

Esterification: N-OH-AAF undergoes further activation, most commonly through sulfation by cytosolic sulfotransferases (SULTs). This creates a highly unstable sulfate (B86663) ester, N-sulfoxy-2-aminofluorene.[6]

-

DNA Adduction: This ultimate electrophile reacts with nucleophilic sites on DNA. The N2 position of guanine is a significant target, leading to the formation of the dG-N2-AAF adduct.[6]

This metabolic pathway highlights a critical concept in chemical carcinogenesis: the body's own metabolic processes can transform relatively inert compounds into potent DNA-damaging agents.

Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify this compound adducts is crucial for mechanistic studies and for use as biomarkers. Methodologies have evolved significantly, moving from radiolabeling to highly sensitive and specific physicochemical techniques.[7]

| Table 1: Comparison of Analytical Methods for DNA Adduct Detection | |||

| Method | Principle | Sensitivity | Advantages/Disadvantages |

| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by chromatography (TLC or HPLC). | High (1 adduct per 10⁹-10¹⁰ nucleotides) | Does not require prior knowledge of adduct structure. Can be difficult to quantify and identify specific adducts without standards.[8] |

| Immunoassays (ELISA) | Use of antibodies specific to a particular DNA adduct for detection and quantification. | Moderate to High | High throughput and relatively low cost. Requires a specific antibody for each adduct; cross-reactivity can be an issue. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of hydrolyzed DNA nucleosides by HPLC followed by detection and fragmentation in a mass spectrometer for structural confirmation and quantification. | Very High (can reach femtomolar levels) | Highly specific and quantitative. Provides structural information. Requires expensive instrumentation and isotopically labeled internal standards for precise quantification.[9][10] |

| Accelerator Mass Spectrometry (AMS) | Uses a particle accelerator to measure isotope ratios (e.g., ¹⁴C/¹²C) in samples exposed to a radiolabeled compound. | Extremely High (1 adduct per 10¹² nucleotides) | Unparalleled sensitivity. Limited accessibility and high cost. Requires use of radiolabeled compounds.[7] |

Experimental Protocols

Protocol 1: ³²P-Postlabeling Assay (Generalized)

-

DNA Isolation: Extract and purify high-molecular-weight DNA from the tissue or cells of interest.

-

DNA Hydrolysis: Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not many bulky aromatic adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify by scintillation counting or densitometry relative to the total amount of DNA analyzed.[8]

Protocol 2: LC-ESI-MS/MS for N2-ethyl-dGuo (as a stable marker for acetaldehyde (B116499) adducts)

This protocol for a related N2-Guanine adduct illustrates the general principles of the LC-MS/MS approach, which is also applicable to dG-N2-AAF.

-

DNA Isolation: Isolate DNA from tissue or blood samples.[9]

-

Sample Preparation:

-

Add an isotopically labeled internal standard (e.g., [¹⁵N₅]N2-ethyl-dGuo) to the DNA sample.[9]

-

Perform enzymatic hydrolysis of the DNA to deoxyribonucleosides. In the case of the unstable N2-ethylidene-dG adduct from acetaldehyde, this hydrolysis is performed in the presence of a reducing agent like NaBH₃CN to convert it to the stable N2-ethyl-dGuo.[9]

-

-

Solid Phase Extraction (SPE): Enrich the adducted nucleosides from the hydrolysate using an SPE cartridge to remove unmodified nucleosides and other interfering substances.[9]

-

LC-MS/MS Analysis:

-

Inject the enriched sample into an HPLC system for chromatographic separation.

-

The eluent is directed to an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.

-

The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored for quantification.[9]

-

-

Quantification: The amount of the adduct in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[9]

Quantitative Data on Adduct Formation

Quantitative analysis has been essential in establishing correlations between adduct levels and carcinogenic outcomes. Studies in animal models have demonstrated tissue-specific differences in adduct formation and repair, which often correlate with the site of tumor development.[11]

| Table 2: N2-Guanine Adduct Levels in Various Experimental Systems | ||||

| Adduct | Compound | System/Tissue | Adduct Level (mean ± SD) | Reference |

| N2-ethyl-dGuo | Ethanol (via Acetaldehyde) | Human Liver DNA | 534 ± 245 fmol/µmol dGuo | [9] |

| N2-ethyl-dGuo | Ethanol Consumption | Human Blood DNA (Drinkers) | 5,270 ± 8,770 fmol/µmol dGuo | [12] |

| N2-ethyl-dGuo | Ethanol Abstinence | Human Blood DNA (Non-drinkers) | 2,690 ± 3,040 fmol/µmol dGuo | [12] |

| N2,3-ethenoguanine | Chloroethylene Oxide | Unexposed Human Liver DNA | 0.06 ± 0.01 pmol/mg DNA | [10] |

| Cyclic 1,N2-propano-dG | Acrolein | Calf Thymus DNA | 0.2 mmol/mol DNA-P | [13] |

| Cyclic 1,N2-propano-dG | Crotonaldehyde (B89634) | Calf Thymus DNA | 0.03 mmol/mol DNA-P | [13] |

Note: The data presented are from different studies and experimental conditions and are intended to be illustrative rather than for direct comparison.

Biological Consequences and Repair Pathways

The formation of a bulky adduct like dG-N2-AAF at the N2 position of guanine, which lies in the minor groove of the DNA double helix, causes significant structural distortion.[14][15] This distortion can have profound biological consequences:

-

Transcription Blockage: The presence of the adduct can stall the progression of RNA polymerase, thereby inhibiting gene expression.[5]

-

Replication Arrest: Similarly, DNA polymerases can be blocked by the adduct, leading to stalled replication forks.[2]

-

Mutagenesis: If the cell attempts to replicate past the lesion using specialized translesion synthesis (TLS) polymerases, there is a high probability of incorporating an incorrect base opposite the adduct, leading to mutations.[1]

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of such lesions. The primary pathway responsible for removing bulky adducts like dG-N2-AAF is Nucleotide Excision Repair (NER) .[2] Studies have specifically implicated the Transcription-Coupled NER (TC-NER) sub-pathway as being critically important for the removal of transcription-blocking N2-dG adducts.[5]

Transcription-Coupled Nucleotide Excision Repair (TC-NER):

-

Damage Recognition: An RNA polymerase complex stalls at the site of a bulky DNA lesion on the transcribed strand.

-

Recruitment of NER Factors: The stalled polymerase recruits specific TC-NER proteins, including CSA (ERCC8) and CSB (ERCC6).[5]

-

Verification and Unwinding: The TFIIH complex is recruited, and its helicase subunits (XPB and XPD) unwind the DNA around the lesion.

-

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, make incisions on the damaged strand, one on each side of the adduct, excising a short oligonucleotide (typically 24-32 bases long).[2]

-

Synthesis and Ligation: The resulting gap is filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by a DNA ligase.

Conclusion

The discovery and subsequent characterization of this compound adducts represent a cornerstone in the field of molecular toxicology and cancer research. From early studies using radiolabeled carcinogens to modern, highly sensitive mass spectrometry techniques, the ability to detect and quantify these lesions has provided profound insights into the mechanisms of chemical carcinogenesis. These adducts serve as critical biomarkers of exposure and effect, linking environmental or dietary agents to the molecular damage that can initiate cancer.[12][16] The elucidation of their formation through metabolic activation and their repair by pathways like TC-NER has not only deepened our understanding of the complex interplay between carcinogens, metabolism, and DNA integrity but also continues to inform risk assessment and the development of novel strategies for cancer prevention and therapy.

References

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adducts to nuclear DNA and mitochondrial DNA as biomarkers in chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of an acetaldehyde adduct in human liver DNA and quantitation as N2-ethyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of the DNA adduct N2,3-ethenoguanine using liquid chromatography/electrospray ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 11. Relationships between DNA adduct formation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of cyclic 1,N2-propanodeoxyguanosine adducts in DNA upon reaction with acrolein or crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA Damage and Repair - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The N2-guanine adduct but not the C8-guanine or N6-adenine adducts formed by 4-nitroquinoline 1-oxide blocks the 3'-5' exonuclease action of T4 DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease-Application of Analytical Chemistry to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-Acetylguanine as a potential biomarker for disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2-Acetylguanine is a DNA adduct that has emerged as a potential biomarker for assessing DNA damage, particularly from exogenous sources such as carcinogens found in tobacco smoke and certain environmental pollutants, as well as endogenous processes like oxidative stress. The formation of this compound adducts in DNA can disrupt normal cellular processes, including transcription, and if not repaired, may lead to mutations and potentially contribute to the pathogenesis of various diseases, including cancer. This technical guide provides a comprehensive overview of this compound, its role as a biomarker, the methodologies for its detection, and its implication in disease-related signaling pathways.

Introduction

The integrity of the genome is constantly challenged by a barrage of endogenous and exogenous agents that can chemically modify DNA, forming DNA adducts. Guanine (B1146940), being the most easily oxidized of the DNA bases, is a frequent target for such modifications. The N2 position of guanine is a key site for the formation of adducts from a variety of electrophilic compounds. This compound is one such adduct, formed by the covalent binding of an acetyl group to the exocyclic amino group of guanine. Its presence in biological samples can serve as an indicator of exposure to acetylating agents and the cellular response to this form of DNA damage. This guide will delve into the technical aspects of this compound as a biomarker, providing researchers with the necessary information to incorporate its analysis into their studies.

Quantitative Data on N2-Guanine Adducts in Human Tissues

While specific quantitative data for this compound in human populations is still an emerging area of research, studies on closely related N2-alkylguanine adducts provide valuable insights into the expected levels and differences between exposed and non-exposed individuals. The following tables summarize key findings from studies on N2-substituted guanine adducts.

Table 1: Levels of 1,N2-Propanodeoxyguanosine (Acr-dGuo) Adducts in Human Lung DNA

| Group | Mean ± SD (adducts/10⁹ nucleotides) |

| Smokers | 28.5 ± 14.9 |

| Non-smokers | 25.0 ± 10.7 |

Data from a study on acrolein-derived DNA adducts, which are structurally related to this compound adducts and are also linked to smoking.[1]

Table 2: Levels of 1,N2-Propanoguanine Adducts in Human Oral Tissue DNA

| Adduct | Smokers (µmol/mol guanine) | Non-smokers (µmol/mol guanine) | Fold Increase in Smokers |

| Acrolein-derived (AdG) | 1.36 ± 0.90 | 0.46 ± 0.26 | 3.0 |

| Crotonaldehyde-derived (CdG 1) | 0.53 ± 0.44 | 0.06 ± 0.07 | 8.8 |

| Crotonaldehyde-derived (CdG 2) | 1.72 ± 1.26 | 0.31 ± 0.40 | 5.5 |

| Total Cyclic Adducts | - | - | 4.4 |

This study highlights the significant increase in N2-guanine adducts in the oral tissue of smokers compared to non-smokers.[2]

Signaling Pathways

The formation of bulky DNA adducts at the N2 position of guanine can physically impede the progression of RNA polymerase during transcription, leading to transcription-coupled nucleotide excision repair (TC-NER). This is a critical cellular defense mechanism to remove such lesions and maintain genomic integrity.

Experimental Protocols

The gold standard for the sensitive and specific quantification of DNA adducts like this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies for related N2-alkylguanine adducts.

Protocol: Quantification of N2-Acetyl-2'-deoxyguanosine by LC-MS/MS

1. DNA Extraction and Purification:

-

Isolate genomic DNA from tissue or cell samples using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.[3][4]

-

Treat the isolated DNA with RNase A and Proteinase K to remove RNA and protein contamination.

-

Precipitate the DNA with isopropanol, wash with 70% ethanol, and resuspend in high-purity water.

-

Quantify the DNA concentration and assess purity using UV spectrophotometry (A260/A280 ratio).

2. Enzymatic Hydrolysis of DNA:

-

To an aliquot of purified DNA (typically 10-50 µg), add an internal standard (e.g., a stable isotope-labeled version of N2-acetyl-2'-deoxyguanosine).

-

Perform enzymatic digestion to break down the DNA into individual nucleosides. This is typically a multi-step process:

-

Incubate with DNase I, nuclease P1, and alkaline phosphatase.

-

Alternatively, a combination of micrococcal nuclease and spleen phosphodiesterase can be used.[5]

-

-

The final digestion mixture should be incubated at 37°C for a sufficient time to ensure complete hydrolysis.

-

Remove enzymes from the digest, for example, by ultrafiltration or chloroform (B151607) extraction.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 60% B over 20 minutes) is typically used to separate the adduct from the normal nucleosides.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N2-Acetyl-2'-deoxyguanosine: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., the protonated this compound base).

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of an N2-acetyl-2'-deoxyguanosine standard.

-

Calculate the concentration of N2-acetyl-2'-deoxyguanosine in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Express the results as adducts per 10^x normal nucleotides (e.g., per 10^7 dG).

-

Disease Association and Future Perspectives

The presence of N2-guanine adducts has been strongly linked to exposure to carcinogens, particularly those found in tobacco smoke. The quantitative data presented in this guide for related adducts underscores the potential of this compound as a biomarker for smoking-induced DNA damage and, by extension, cancer risk.

-

Oncology: Elevated levels of this compound could serve as an early biomarker for cancers associated with smoking and other environmental exposures, such as lung, oral, and bladder cancer. It may also have prognostic value or be used to monitor the efficacy of chemopreventive interventions.

-

Neurodegenerative and Inflammatory Diseases: While direct evidence is still needed, the role of oxidative stress and DNA damage in the pathophysiology of neurodegenerative diseases (e.g., Parkinson's and Alzheimer's disease) and chronic inflammatory conditions (e.g., inflammatory bowel disease) suggests that this compound could be a valuable research tool in these areas. Future studies should aim to quantify this compound levels in relevant patient populations to explore this potential link.

The development of a specific and sensitive ELISA for this compound would provide a high-throughput and cost-effective method for large-scale epidemiological studies.

Conclusion

This compound holds significant promise as a biomarker for assessing DNA damage and its potential role in disease etiology. The methodologies for its detection, particularly LC-MS/MS, are well-established for related compounds and can be adapted for sensitive and specific quantification. The strong association of N2-guanine adducts with carcinogen exposure highlights its immediate applicability in cancer research. Further investigation into the role of this compound in other diseases characterized by oxidative stress and genomic instability is warranted and could open new avenues for diagnostics and therapeutic development.

References

- 1. Analysis of acrolein-derived 1, N2-propanodeoxyguanosine adducts in human lung DNA from smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,N2-propanodeoxyguanosine adducts: potential new biomarkers of smoking-induced DNA damage in human oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Extraction Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of N2-Guanine Adducts with DNA Polymerases

Authored for: Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

The N2 position of guanine (B1146940), located in the minor groove of the DNA double helix, is a frequent target for alkylating agents, including endogenous metabolites like acetaldehyde (B116499) and environmental carcinogens.[1][2] The resulting N2-guanine adducts, such as N2-acetylguanine and the well-studied N2-ethylguanine (N2-EtG), present significant obstacles to the DNA replication machinery.[3] These lesions can stall high-fidelity replicative DNA polymerases, potentially leading to replication fork collapse, genomic instability, and cell death.[1][4] To overcome this blockage, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS), which utilizes specialized, lower-fidelity polymerases to replicate across the damaged template strand.[1][5] This guide provides a comprehensive technical overview of the interaction between N2-guanine adducts and various DNA polymerases, summarizing key quantitative data, detailing experimental protocols used in the field, and visualizing the central biological and experimental pathways. Understanding these interactions is critical for elucidating mechanisms of mutagenesis and for the development of therapeutic strategies that target DNA repair and damage tolerance pathways.

The Challenge of N2-Guanine Adducts to DNA Replication

N2-guanine adducts are a structurally diverse class of DNA lesions formed by the covalent bonding of various chemical entities to the exocyclic amine of guanine.[2] Unlike bulky adducts that often reside in the major groove, N2-adducts protrude into the minor groove. This position is critical because high-fidelity replicative polymerases, such as DNA polymerase α and δ, use a "minor groove checking" mechanism to ensure correct Watson-Crick base pairing geometry.[6] The presence of an adduct, even a small one like a methyl or ethyl group, in the minor groove causes steric hindrance that these polymerases cannot accommodate, leading to a strong block in DNA synthesis.[4][7]

This replication blockage can have severe cellular consequences. If left unresolved, it can trigger cell cycle arrest or apoptosis. Alternatively, cells can utilize translesion synthesis (TLS) polymerases, primarily from the Y-family, which have more open and flexible active sites capable of accommodating distorted DNA templates.[8] While essential for completing replication, TLS is often error-prone and a major source of mutations associated with DNA damage.[1][9]

Polymerase-Specific Interactions with N2-Guanine Adducts

The cellular response to an N2-guanine adduct is determined by which DNA polymerase encounters it. Replicative polymerases are generally stalled, whereas specialized TLS polymerases can bypass the lesion with varying degrees of efficiency and fidelity.

Replicative DNA Polymerases: A Roadblock to Synthesis

Studies consistently show that replicative DNA polymerases are strongly inhibited by N2-guanine adducts. For example, DNA polymerase α exhibits a dramatic decrease in catalytic efficiency when encountering an N2-EtG adduct.

-

Insertion: The efficiency of inserting the correct nucleotide (dCTP) opposite N2-EtG by DNA polymerase α is approximately 10,000-fold less efficient than opposite an undamaged guanine.[4]

-

Extension: Even if dCTP is correctly inserted, extending the primer from the N2-EtG:Cytosine 3'-terminus is about 1,000-fold less efficient than from a normal G:C pair.[4]

This profound inhibition underscores the necessity for polymerase switching to a more accommodating TLS enzyme to prevent prolonged replication fork stalling.

Translesion Synthesis (TLS) Polymerases: Navigating the Damage

TLS polymerases are the primary enzymes responsible for bypassing N2-guanine adducts. The outcome of the bypass—whether it is accurate or mutagenic—depends on the specific polymerase involved and the nature of the adduct.

Pol η is known for its relatively efficient and accurate bypass of certain lesions. For N2-guanine adducts, its performance is highly dependent on the size of the adduct.

-

Small Adducts: Pol η efficiently and accurately bypasses the N2-EtG lesion.[4][10] It is approximately 370-fold more efficient at inserting cytosine opposite N2-EtG than the replicative Pol α.[4]

-

Bulky Adducts: As the size of the N2-adduct increases, the efficiency and fidelity of Pol η decrease significantly. For very bulky adducts like N2-CH2(9-anthracenyl)G (N2-AnthG) and N2-CH2(6-benzo[a]pyrenyl)G (N2-BPG), Pol η is severely blocked.[7] The catalytic efficiency (kcat/Km) for correct dCTP insertion drops 73-fold for N2-AnthG and 320-fold for N2-BPG compared to an unmodified guanine.[7] Concurrently, the frequency of misinserting dATP increases dramatically.[7]

Pol ι is a unique Y-family polymerase known for its ability to utilize Hoogsteen base pairing. It demonstrates a remarkable ability to bypass N2-EtG.

-

Efficiency: Pol ι incorporates dCMP opposite N2-EtG with an efficiency similar to that opposite an unmodified guanine, particularly in the presence of Mg²⁺.[11]

-

Mechanism: Structural studies reveal that Pol ι accommodates the N2-EtG adduct by rotating the modified guanine base from the standard anti conformation to a syn conformation.[11][12] This repositions the ethyl group into the major groove, avoiding a steric clash and allowing for the formation of a stable base pair with the incoming dCTP.[12]

Pol κ is another key TLS polymerase implicated in the bypass of N2-guanine adducts. It is particularly efficient and accurate in this role.

-

Efficiency and Fidelity: Pol κ bypasses N2-EtG with an efficiency and fidelity that are nearly identical to its processing of an undamaged guanine, especially when Mg²⁺ is the activating metal ion.[6] The catalytic efficiency for dCTP incorporation opposite N2-EtG is approximately 400-fold higher with Mg²⁺ compared to Mn²⁺.[6]

-

Bulky Adducts: Pol κ also shows an ability to accurately bypass larger N2-dG-peptide cross-links, suggesting a specialized role in handling bulky minor groove lesions.[5]

In E. coli, the bypass of small N2-alkyl-dG adducts is efficient and largely error-free. This process primarily depends on the SOS-induced DNA Polymerase II (Pol II), with minor contributions from Pol IV and Pol V.[1][3][13]

Quantitative Analysis of Polymerase Interactions

The following tables summarize the quantitative data from kinetic studies on the interaction of various DNA polymerases with N2-guanine adducts.

Table 1: Steady-State Kinetic Parameters for Nucleotide Insertion Opposite N2-Ethylguanine (N2-EtG)

| DNA Polymerase | Metal Ion | Nucleotide | kcat/Km (min⁻¹ μM⁻¹) | Fidelity (vs. dCTP) | Reference(s) |

|---|---|---|---|---|---|

| Pol κ | Mg²⁺ | dCTP | 1.0 x 10² | - | [6] |

| dGTP | 1.5 x 10⁻² | 1/6,700 | [6] | ||

| dATP | 2.0 x 10⁻³ | 1/50,000 | [6] | ||

| dTTP | 1.0 x 10⁻² | 1/10,000 | [6] | ||

| Pol κ | Mn²⁺ | dCTP | 2.7 x 10⁻¹ | - | [6] |

| Pol η | - | dCTP | ~370x > Pol α | High | [4] |

| Pol α | - | dCTP | ~10,000x < Unadducted G | - |[4] |

Note: Fidelity is calculated as (kcat/Km)incorrect / (kcat/Km)correct. Data represents the relative efficiency of insertion.

Table 2: Bypass Efficiency of N2-Alkyl-dG Lesions in E. coli

| N2-Alkyl Adduct | Bypass Efficiency (%) | Primary Bypass Polymerase | Reference(s) |

|---|---|---|---|

| N2-Ethyl-dG (N2-Et-dG) | 36.5 | Pol II | [1] |

| N2-n-Butyl-dG (N2-nBu-dG) | 31.5 | Pol II | [1] |

| N2-iso-Butyl-dG (N2-iBu-dG) | 27.1 | Pol II | [1] |

| N2-sec-Butyl-dG (N2-sBu-dG) | 28.5 | Pol II |[1] |

Note: Bypass efficiency was measured in SOS-induced E. coli cells and reflects the percentage of replication products that have successfully bypassed the lesion.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in studying N2-guanine adduct interactions.

Translesion Synthesis (TLS) Pathway for N2-Guanine Adduct Bypass

Caption: General pathway for bypassing an N2-guanine adduct via polymerase switching.

Structural Mechanism of Bypass by DNA Polymerase ι

Caption: Pol ι rotates N2-EtG to the syn form to enable bypass.

Key Experimental Protocols

The quantitative data described above are generated using a set of well-established biochemical assays. Below are detailed methodologies for two key experiments.

Protocol: In Vitro Primer Extension Assay for Lesion Bypass

This assay assesses the ability of a DNA polymerase to extend a primer past a site-specific DNA lesion. It provides a qualitative or semi-quantitative measure of lesion blockage.

-

Substrate Preparation:

-

Chemically synthesize a template oligonucleotide (e.g., 36-mer) containing a single N2-guanine adduct at a defined position.[14]

-

Synthesize a corresponding primer oligonucleotide (e.g., 24-mer) and label its 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Anneal the labeled primer to the adduct-containing template (and a control unmodified template) in a 1.5:1 template-to-primer molar ratio by heating to 90°C and slowly cooling to room temperature.

-

-

Polymerase Reaction:

-

Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 100 µg/mL bovine serum albumin (BSA).

-

In a reaction tube, combine the annealed primer-template DNA complex (e.g., 10 nM), the DNA polymerase of interest (e.g., 5 nM), and a mixture of all four dNTPs (e.g., 100 µM each).

-

Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 1, 5, 10, 30 minutes).

-

-

Analysis:

-

Stop the reaction at each time point by adding an equal volume of loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 15-20% acrylamide, 8 M urea).

-

Visualize the radiolabeled DNA bands using a phosphorimager.

-

Analyze the gel to determine the percentage of primer that is extended past the lesion site (full-length product) versus the percentage of primer that is stalled at the nucleotide preceding the lesion. The bypass efficiency can be calculated as: (Intensity of full-length bands) / (Total intensity of all bands) * 100%.

-

Protocol: Steady-State Kinetic Analysis of Nucleotide Incorporation

This "standing start" assay is used to determine the kinetic parameters (kcat and Km) for the incorporation of a single nucleotide opposite a lesion.[5][6]

-

Substrate Design:

-

Prepare a primer-template duplex as described above, but design the primer so that its 3' terminus is positioned one base before the N2-guanine adduct.

-

-

Reaction Setup:

-

Set up a series of reactions, each containing the primer-template complex (e.g., 50 nM), a fixed low concentration of DNA polymerase (e.g., 1-5 nM, ensuring enzyme is the limiting factor), and varying concentrations of a single dNTP (e.g., ranging from 0.1 µM to 200 µM).

-

Perform separate sets of reactions for each of the four dNTPs (dATP, dCTP, dGTP, dTTP) to measure both correct incorporation and misincorporation.

-

-

Kinetic Measurement:

-

Initiate the reactions by adding the dNTP and incubate at 37°C for a short, fixed time (e.g., 5 minutes) where product formation is linear with time (initial velocity conditions).

-

Quench the reactions and separate the products on a denaturing PAGE gel as described previously.

-

-

Data Analysis:

-

Quantify the amount of extended primer (product) in each lane.

-

Plot the initial velocity (V₀, amount of product per unit time) against the dNTP concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) to determine the Vmax and Km for each dNTP.

-

Calculate the catalytic rate constant, kcat, using the equation kcat = Vmax / [Enzyme].

-

The catalytic efficiency is determined as kcat/Km. The fidelity of the polymerase is assessed by comparing the kcat/Km for the correct nucleotide (dCTP) to that of the incorrect nucleotides.

-

Caption: A typical experimental workflow for determining polymerase kinetics with a DNA adduct.

Conclusion and Implications

The interaction of DNA polymerases with N2-guanine adducts is a critical determinant of cellular fate following DNA damage. While high-fidelity replicative polymerases are strongly blocked by these minor groove lesions, an array of specialized TLS polymerases provides a bypass mechanism that is essential for completing replication. The efficiency and fidelity of this bypass vary significantly among TLS polymerases, with enzymes like Pol κ and Pol ι showing remarkable proficiency in accurately navigating lesions like N2-EtG. In contrast, the fidelity of other polymerases like Pol η can be compromised by bulkier adducts, leading to mutations.

For researchers and drug development professionals, this knowledge has profound implications. The specific polymerases involved in bypassing these adducts represent potential targets for anticancer therapies. Inhibiting a key TLS polymerase could sensitize cancer cells to DNA damaging agents that produce N2-guanine adducts, preventing lesion bypass and promoting cell death. Furthermore, understanding the structural basis of bypass provides a template for designing novel nucleoside analogs or other molecules that could modulate polymerase activity. Continued research into these intricate polymerase-DNA interactions will undoubtedly advance our understanding of carcinogenesis and open new avenues for therapeutic intervention.

References

- 1. DNA Polymerase II Supports the Replicative Bypass of N2-Alkyl-2′-deoxyguanosine Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha [pubmed.ncbi.nlm.nih.gov]

- 5. DNA polymerases η and κ bypass N2-guanine-O6-alkylguanine DNA alkyltransferase cross-linked DNA-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BYPASS OF N2-ETHYLGUANINE BY HUMAN DNA POLYMERASE κ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adduct size limits efficient and error-free bypass across bulky N2-guanine DNA lesions by human DNA polymerase eta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Studies with DNA Polymerases Reveal Complex Outcomes following Bypass of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lesion bypass of N2-ethylguanine by human DNA polymerase iota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

In Vitro Formation of N2-Acetylguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies related to the formation of N2-acetylguanine, a significant DNA adduct implicated in carcinogenesis. Understanding the mechanisms of its formation is crucial for assessing the genotoxicity of various xenobiotics and for the development of novel therapeutic agents. This document outlines the key enzymatic and chemical pathways involved, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the underlying biochemical processes.

Introduction to this compound

This compound (N2-dG-AAF) is a DNA adduct formed by the covalent binding of reactive metabolites of certain aromatic amines and related compounds to the N2 position of guanine (B1146940). The formation of such adducts can distort the DNA helix, leading to mutations during DNA replication and, ultimately, increasing the risk of cancer. Aromatic amines, found in tobacco smoke, industrial chemicals, and cooked foods, are a major source of the precursors that lead to this compound formation. The metabolic activation of these compounds is a critical step in their conversion to reactive electrophiles that can damage DNA.

Pathways of this compound Formation

The formation of this compound in vitro can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Formation

The primary enzymatic pathway involves the metabolic activation of aromatic amines, such as 2-aminofluorene, by cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).

-

Step 1: N-hydroxylation: Cytochrome P450 enzymes, primarily CYP1A2, catalyze the N-hydroxylation of aromatic amines to form N-hydroxyarylamines.[1]

-

Step 2: O-acetylation: The N-hydroxyarylamines are then subject to O-acetylation by N-acetyltransferases (NAT1 and NAT2). This reaction is a critical activation step, as it generates highly reactive N-acetoxyarylamine intermediates.[2][3]

-

Step 3: Formation of Nitrenium Ion and DNA Adduct: The N-acetoxyarylamine is unstable and can spontaneously decompose to form a highly electrophilic nitrenium ion. This reactive species can then attack the nucleophilic N2 position of guanine in DNA, forming the this compound adduct.[1][4]

The balance between N-acetylation (a detoxification pathway for many arylamines) and O-acetylation (an activation pathway) is a key determinant of an individual's susceptibility to the carcinogenic effects of these compounds.[3] Genetic polymorphisms in NAT2 can lead to different acetylator phenotypes (slow, intermediate, and rapid), which can influence the risk of developing certain cancers.[3][5]

Chemical Synthesis

This compound can also be synthesized chemically. A common method involves the direct acetylation of guanine using acetic anhydride, often in the presence of a catalyst. The reaction can produce both this compound and N2,9-diacetylguanine, with the product distribution depending on the reaction conditions.[6]

Quantitative Data on N2-Guanine Adduct Formation

The following tables summarize quantitative data from various in vitro studies on the formation of N2-guanine adducts.

Kinetic Parameters of Human N-acetyltransferases (NAT1 and NAT2)

The affinity (Km) and maximum reaction rate (Vmax) of NAT1 and NAT2 for various aromatic amine substrates are crucial for understanding their role in the bioactivation of these carcinogens.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| p-Aminobenzoic acid (PABA) | NAT1 | 9.3 - 200 | 1.5 - 5.0 |

| NAT2 | > 5000 | Low | |

| Sulfamethazine (B1682506) | NAT1 | > 1000 | Low |

| NAT2 | 100 - 400 | 1.0 - 4.5 | |

| Isoniazid | NAT1 | High | Low |

| NAT2 | 94 - 200 | 0.5 - 2.0 | |

| 4-Aminobiphenyl (4-ABP) | NAT1 | 150 - 300 | High |

| NAT2 | 50 - 200 | Moderate | |

| 2-Aminofluorene | NAT1 | 10 - 50 | High |

| NAT2 | 20 - 100 | High |

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the experimental conditions and enzyme source.[7]

Kinetic Parameters of NAT2 Alleles for N-acetylation of Various Drugs

Different alleles of the NAT2 gene can result in enzymes with altered kinetic properties, affecting the rate of metabolism of various drugs and xenobiotics.

| Substrate | NAT2 Allele | Km (µM) | Vmax (relative peak area/min/mg protein) | CLint (Vmax/Km) |

| Aminoglutethimide | 4 | 76.24 ± 2.49 | 45.18 ± 1.52 | 0.593 ± 0.010 |

| 5 | 104.07 ± 8.65 | 10.87 ± 0.65 | 0.105 ± 0.004 | |

| 6 | 187.75 ± 26.36 | 6.70 ± 0.51 | 0.037 ± 0.003 | |

| 7 | 103.11 ± 10.16 | 2.99 ± 0.15 | 0.029 ± 0.002 | |

| Sulfamethazine | 4 | 148.86 ± 12.12 | 11.23 ± 0.49 | 0.076 ± 0.004 |

| 5 | 231.11 ± 31.06 | 2.81 ± 0.22 | 0.012 ± 0.001 | |

| 6 | 468.27 ± 66.82 | 1.34 ± 0.11 | 0.003 ± 0.000 | |

| 7 | 258.11 ± 27.65 | 0.57 ± 0.03 | 0.002 ± 0.000 |

Data from a study on the functional characterization of NAT2 alleles.[5]

Formation of Guanine Adducts from N-acetoxy-2-acetylaminofluorene (NA-AAF) In Vitro

The reaction of the ultimate carcinogen N-acetoxy-2-acetylaminofluorene with DNA can lead to the formation of adducts at both the C8 and N2 positions of guanine.

| DNA Source | Hydrolysis Method | dG-C8-AAF (%) | dG-N2-AAF (%) | Unidentified Products (%) |

| phiX174 RF DNA | Enzymatic | 73 | 7 | 13 |

| phiX174 RF DNA | Trifluoroacetic Acid | 86 | 6 | - |

Data from a comparative study of adduct quantification methods.[8]

| DNA Type | Reaction Conditions | N2-guanine adducts : C8-guanine adducts : N6-adenine adducts |

| Double-stranded DNA | 37°C | 5 : 3 : 2 |

| Single-stranded DNA | 0°C | 1 : 7 : 2 |

Proportions of adducts formed from the reaction of O-acetyl-4-(hydroxyamino)quinoline 1-oxide with DNA.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vitro study of this compound formation.

In Vitro N-acetyltransferase (NAT) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay for measuring the activity of NAT1 and NAT2.

Materials:

-

NAT Assay Buffer

-

NAT Substrate I (e.g., p-aminobenzoic acid for NAT1, sulfamethazine for NAT2)

-

NAT Substrate II (proprietary component of a commercial kit)

-

DTT (1 M)

-

Acetyl-CoA

-

NAT-containing sample (e.g., purified enzyme, cell lysate, S9 fraction)

-

Acetylated Standard

-

96-well plate (black with clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in NAT Assay Buffer. Centrifuge to obtain the S9 fraction or cell lysate. Determine the protein concentration.

-

Standard Curve Preparation: Prepare a series of dilutions of the Acetylated Standard in NAT Assay Buffer.

-

Reaction Mix Preparation: For each reaction, prepare a master mix containing NAT Assay Buffer, NAT Substrate I, NAT Substrate II, DTT, and Acetyl-CoA.

-

Reaction Initiation: Add the NAT-containing sample to the reaction mix in the wells of the 96-well plate.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to an excitation wavelength of 360 nm and an emission wavelength of 440 nm. Record fluorescence in kinetic mode at 37°C for 15-60 minutes.

-

Data Analysis: Calculate the rate of change in fluorescence for each sample. Use the standard curve to convert the fluorescence units to the amount of acetylated product formed per unit time.

This protocol is adapted from a commercially available NAT activity assay kit.[11]

In Vitro Incubation of Aromatic Amines with Liver Microsomes and DNA

This protocol describes a general procedure for studying the metabolic activation of aromatic amines and their subsequent binding to DNA using liver microsomes.

Materials:

-

Human liver microsomes

-

100 mM Phosphate (B84403) buffer, pH 7.4

-

Aromatic amine substrate (e.g., 2-aminofluorene) dissolved in a suitable solvent (e.g., DMSO)

-

Calf thymus DNA

-

NADPH regenerating system (or 20 mM NADPH solution)

-

Organic solvent for reaction termination (e.g., ice-cold ethanol (B145695) or phenol:chloroform:isoamyl alcohol)

-

Incubator/shaking water bath at 37°C

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, the aromatic amine substrate, and DNA. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH or the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an excess of ice-cold organic solvent.

-

DNA Isolation: Precipitate the DNA by centrifugation. Wash the DNA pellet with 70% ethanol to remove any unbound metabolites.

-

DNA Hydrolysis and Adduct Analysis: Hydrolyze the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the this compound adducts.

This is a general protocol; specific concentrations and incubation times should be optimized for each substrate and experimental goal.[12][13]

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows related to this compound formation.

Conclusion

The in vitro study of this compound formation is a complex but essential area of research for understanding the mechanisms of chemical carcinogenesis. This guide has provided an overview of the key pathways, quantitative data, and experimental methodologies used in this field. The enzymatic activation of aromatic amines by CYP and NAT enzymes is a critical pathway leading to the formation of these DNA adducts. The provided protocols and diagrams serve as a resource for researchers and professionals in drug development and toxicology to design and interpret in vitro studies aimed at assessing the genotoxic potential of various compounds. Further research into the specificities of different NAT alleles and the development of more sensitive analytical methods will continue to enhance our understanding of the risks associated with exposure to aromatic amines.

References

- 1. Carcinogen Metabolism - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The N2-guanine adduct but not the C8-guanine or N6-adenine adducts formed by 4-nitroquinoline 1-oxide blocks the 3'-5' exonuclease action of T4 DNA polymerase (Journal Article) | OSTI.GOV [osti.gov]

- 10. The N2-guanine adduct but not the C8-guanine or N6-adenine adducts formed by 4-nitroquinoline 1-oxide blocks the 3'-5' exonuclease action of T4 DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemical Synthesis of N2-Acetylguanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of N2-acetylguanine, a crucial intermediate in the production of various antiviral nucleoside analogues. The document details various synthetic methodologies, presents quantitative data in a comparative format, and outlines detailed experimental protocols.

Introduction

This compound serves as a key building block in the synthesis of important antiviral drugs, such as acyclovir (B1169) and ganciclovir. The acetylation of the N2-amino group of guanine (B1146940) is a critical step to prevent unwanted side reactions during the subsequent alkylation of the purine (B94841) ring system. This guide explores several established methods for the synthesis of this compound, providing researchers and drug development professionals with a comprehensive resource for selecting and optimizing synthetic routes.

Synthesis of N2,9-Diacetylguanine and Subsequent Conversion to this compound

A common and high-yielding approach to this compound involves the initial synthesis of N2,9-diacetylguanine, followed by selective hydrolysis of the N9-acetyl group. This method offers excellent control over the regioselectivity of the initial acetylation.

Experimental Protocol:

A mixture of guanine, acetic anhydride (B1165640), and acetic acid is heated to reflux.[1] The addition of a catalytic amount of phosphoric acid can facilitate the reaction.[1] After the reaction mixture becomes a clear solution, removal of the solvents by distillation yields N2,9-diacetylguanine.[1] To obtain this compound, the reaction mixture, after becoming clear, is not distilled. Instead, water is added at a controlled temperature (e.g., 60°C), and the mixture is stirred, typically overnight at room temperature.[1] This process selectively hydrolyzes the more labile N9-acetyl group, precipitating this compound.

Quantitative Data Summary:

| Reactants/Products | Method 1[1] | Method 2 (Microwave-assisted)[2] |

| Starting Material | Guanine | Guanine |

| Reagents | Acetic anhydride, Acetic acid, Phosphoric acid (catalyst) | Acetic anhydride, p-Toluenesulfonic acid (p-TsOH) (catalyst) |

| Reaction Conditions | Reflux, 15 hours | Microwave irradiation, 500 W, 10 min |

| Intermediate | N2,9-Diacetylguanine | N/A |

| Work-up for this compound | Addition of water at 60°C, followed by stirring at room temperature overnight | N/A (Direct synthesis of N2,9-diacetylguanine) |

| Yield of N2,9-diacetylguanine | 95% | 91.5% |

| Yield of this compound | 94.4% | N/A |

Reaction Pathway:

Two-Stage Synthesis of N2,9-Diacetylguanine

An alternative method involves a two-stage process to first synthesize N2-monoacetylguanine, which is then converted to N2,9-diacetylguanine. This approach can offer improved purity and yield.

Experimental Protocol:

Step 1: Synthesis of N2-monoacetylguanine Guanine is dissolved in acetic acid containing acetic anhydride under heat and pressure in an autoclave.[3] This initial step selectively acetylates the N2 position.

Step 2: Synthesis of N2,9-diacetylguanine The resulting N2-monoacetylguanine slurry is then treated with additional acetic anhydride and heated to produce N2,9-diacetylguanine.[3] The product crystallizes upon cooling and can be collected by filtration.[3]

Quantitative Data Summary:

| Reactants/Products | Two-Stage Method[3] |

| Starting Material | Guanine |

| Reagents (Step 1) | Acetic acid, Acetic anhydride |

| Reaction Conditions (Step 1) | Autoclave, 160°C, 2 hours |

| Intermediate | N2-monoacetylguanine |

| Reagents (Step 2) | Acetic anhydride |

| Reaction Conditions (Step 2) | 132-133°C, 1 hour |

| Final Product | N2,9-Diacetylguanine |

| Yield | 97.6% |

Experimental Workflow:

References

Methodological & Application

Application Note: Quantification of N²-Acetylguanine in Genomic DNA Using a Sensitive and Robust LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals involved in DNA damage analysis, toxicology, and cancer research.

Introduction